(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 402960-06-9
VCID: VC0143948
InChI: InChI=1S/C17H29NO4/c1-16(2,3)21-14(19)13-12-9-7-8-11(12)10-18(13)15(20)22-17(4,5)6/h11-13H,7-10H2,1-6H3/t11-,12-,13-/m0/s1
SMILES: CC(C)(C)OC(=O)C1C2CCCC2CN1C(=O)OC(C)(C)C
Molecular Formula: C17H29NO4
Molecular Weight: 311.422

(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

CAS No.: 402960-06-9

Cat. No.: VC0143948

Molecular Formula: C17H29NO4

Molecular Weight: 311.422

* For research use only. Not for human or veterinary use.

(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate - 402960-06-9

Specification

CAS No. 402960-06-9
Molecular Formula C17H29NO4
Molecular Weight 311.422
IUPAC Name ditert-butyl (3S,3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate
Standard InChI InChI=1S/C17H29NO4/c1-16(2,3)21-14(19)13-12-9-7-8-11(12)10-18(13)15(20)22-17(4,5)6/h11-13H,7-10H2,1-6H3/t11-,12-,13-/m0/s1
Standard InChI Key REJIQUVHYOYYCK-AVGNSLFASA-N
SMILES CC(C)(C)OC(=O)C1C2CCCC2CN1C(=O)OC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator